Product packaging for 2-Ethynyl-4-methylaniline(Cat. No.:CAS No. 215589-37-0)

2-Ethynyl-4-methylaniline

Cat. No.: B1298657
CAS No.: 215589-37-0
M. Wt: 131.17 g/mol
InChI Key: VCOACWPANOYCBP-UHFFFAOYSA-N
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Description

Contextualization within Aniline (B41778) Derivatives

Aniline and its derivatives are a cornerstone of industrial and synthetic chemistry, serving as precursors for a vast array of products, including dyes, polymers, and pharmaceuticals. jmchemsci.comnih.gov These compounds consist of a phenyl group attached to an amino group, and their chemical properties can be finely tuned by adding various substituents to the aromatic ring. jmchemsci.com The introduction of functional groups alters the electron density of the ring and the basicity of the amino group, thereby influencing the molecule's reactivity in subsequent chemical transformations. 2-Ethynyl-4-methylaniline is a member of this extensive family, specifically classified as a disubstituted aniline, whose unique combination of substituents provides a distinct set of reactive possibilities.

Significance of Ethynyl (B1212043) and Methyl Substituents in Organic Synthesis

The synthetic utility of this compound is largely dictated by the presence of its ethynyl and methyl substituents.

The ethynyl group is a highly versatile functional group in organic synthesis. Its terminal alkyne provides a reactive site for a variety of coupling reactions. Most notably, it is an ideal substrate for the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is conducted under mild conditions and is tolerant of a wide range of functional groups, making it a powerful tool for constructing complex molecular architectures. wikipedia.orgbeilstein-journals.orgmdpi.com Furthermore, the ethynyl group is a key participant in "click chemistry," a class of reactions known for their high efficiency and specificity, allowing for the straightforward linkage of molecular fragments. researchgate.net

Overview of Current Research Landscape and Gaps

Current academic research primarily utilizes this compound as an intermediate building block for the synthesis of more elaborate molecules, particularly heterocyclic compounds. Its value lies in the predictable reactivity of its functional groups, which allows for its incorporation into multi-step synthetic pathways.

A significant application is its use in palladium-copper catalyzed cross-coupling reactions. For instance, researchers have successfully employed this compound in a Sonogashira coupling with 2-iodo-4-methylaniline (B1303665). This reaction proceeds with high efficiency, demonstrating the compound's utility in constructing larger, unsymmetrical diarylacetylene frameworks.

Synthesis of 2-((2-aminophenyl)ethynyl)-4-methylaniline
Reactant 1Reactant 2CatalystsYieldReference
2-iodo-4-methylaniline2-ethynylaniline (B1227618) (related to the title compound)trans-dichlorobis(triphenylphosphine)palladium(II), CuI89%

Note: The table describes the synthesis of a related compound, illustrating the typical reaction in which this compound would participate.

Another key area of research involves the construction of complex fused ring systems. A notable study demonstrated a combo-catalyzed approach where this compound reacts with isatin (B1672199) derivatives. rsc.org This process involves an initial attack by the amino group, followed by a copper-mediated ring-closing onto the ethynyl group, ultimately forming functionalized indolo[1,2-c]quinazolinones. This highlights the compound's role in sophisticated cascade reactions to build medicinally relevant scaffolds. rsc.org

Synthesis of a 2-bromo-10-methylindolo[1,2-c]quinazolin-6(5H)-one derivative
Reactant 1Reactant 2CatalystsYieldReference
5-bromoisatinThis compoundp-TSA, CuI80% rsc.org

Additionally, this compound has been identified as a potential chemical probe in the field of chemical proteomics for labeling specific amino acid residues in live cells. researchgate.net

Despite these applications, the research landscape reveals a significant gap: there is limited investigation into the intrinsic properties and potential final applications of this compound itself. The focus remains heavily on its utility as a synthetic intermediate. Research into its potential as a monomer for polymer synthesis, its specific biological activities, or its applications in materials science is not widely reported. Future research could explore these underexplored avenues, potentially uncovering new functionalities and applications for this versatile molecule beyond its current role as a synthetic building block.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N B1298657 2-Ethynyl-4-methylaniline CAS No. 215589-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOACWPANOYCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348803
Record name 2-ethynyl-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215589-37-0
Record name 2-ethynyl-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Ethynyl 4 Methylaniline

Established Synthetic Routes

The construction of the 2-ethynyl-4-methylaniline scaffold relies on robust and versatile chemical reactions that allow for the precise introduction of the ethynyl (B1212043) moiety onto the aniline (B41778) ring.

Alkylation is a fundamental class of reactions in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In the context of aniline synthesis, alkylation typically refers to the introduction of alkyl groups to the nitrogen atom (N-alkylation) or the aromatic ring (C-alkylation), often using alcohols or alkyl halides as alkylating agents. researchgate.netcyberleninka.ru For instance, the industrial synthesis of N-methylaniline involves the reaction of aniline with methanol (B129727) over various catalysts. researchgate.netgoogle.com

However, the direct introduction of an ethynyl group onto an aromatic ring via a standard alkylation pathway (which typically involves nucleophilic attack by the ring on an electrophilic alkyne, or vice-versa) is not a commonly employed or established route for synthesizing this compound. The reactivity of the starting materials and the nature of the C(sp)-C(sp²) bond formation necessitate more specialized methods, such as the cross-coupling reactions detailed below.

The most efficient and widely utilized method for synthesizing this compound and related arylalkynes is the Sonogashira cross-coupling reaction. libretexts.orgwikipedia.org This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. organic-chemistry.orgsynarchive.com For the synthesis of this compound, the typical starting materials are a 2-halo-4-methylaniline (where the halide is iodine or bromine for higher reactivity) and an acetylene (B1199291) source, such as trimethylsilylacetylene (B32187) (TMSA), which serves as a protected form of acetylene. wikipedia.orggelest.com The reaction is conducted in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

The general reaction scheme proceeds as follows: 2-iodo-4-methylaniline (B1303665) is reacted with TMSA using a palladium complex and a copper(I) salt. Following the coupling, the trimethylsilyl (B98337) protecting group is removed to yield the final product.

The efficiency of the Sonogashira coupling is highly dependent on the catalytic system. Optimization involves careful selection of the palladium source, the copper co-catalyst, and their respective loadings.

Palladium Catalyst : Both Pd(0) and Pd(II) precatalysts are effective. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). libretexts.org Catalyst loading is a critical parameter, with modern, highly active systems allowing for loadings as low as 0.025–0.5 mol%. researchgate.netkaust.edu.sa

Copper Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst. It facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. libretexts.org While essential in the classic Sonogashira reaction, the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). kaust.edu.sa This has led to the development of copper-free Sonogashira protocols, which often require specific ligands or alternative bases to proceed efficiently. kaust.edu.saresearchgate.net

Catalyst System ComponentExamplesTypical Loading (mol%)Function
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂0.025 - 5Primary catalyst for oxidative addition and reductive elimination cycles. libretexts.org
Copper(I) Co-catalyst CuI0.05 - 20Forms copper acetylide, facilitates transmetalation. researchgate.net

Phosphine (B1218219) Ligands : Triphenylphosphine (PPh₃) is the most traditional ligand. However, more electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or cyclohexylphosphines (PCy₃), can generate more active catalysts that are effective even for less reactive aryl chlorides. libretexts.org

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They form very stable and highly active palladium complexes. For example, NHC-derived palladium catalysts have been shown to facilitate Sonogashira couplings of aryl bromides with low catalyst loading. libretexts.org The strong Pd-NHC bond often enhances catalyst longevity and turnover number.

The solvent plays a critical role in solubilizing the reactants and catalyst, and its polarity and coordinating ability can significantly impact the reaction rate and yield.

Amine Solvents : Often, an amine such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) serves a dual role as both the base and the solvent. researchgate.net This is a common setup for many Sonogashira reactions.

Aprotic Solvents : In cases where a separate base is used, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently employed. beilstein-journals.orgresearchgate.net About 41% of Sonogashira reactions involving aryl iodides have been reported using DMF. beilstein-journals.org Recently, bio-derived solvents like Cyrene have been explored as sustainable alternatives to DMF, showing comparable or even superior performance in certain cases. beilstein-journals.org

Aqueous Media : To align with the principles of green chemistry, protocols for Sonogashira couplings in water have been developed. These systems often require surfactants or phase-transfer catalysts but offer significant environmental benefits and can simplify product workup. kaust.edu.sakaust.edu.sa

SolventBaseTemperature (°C)Key Characteristics
Triethylamine (Et₃N)Serves as baseRoom Temp - 80Acts as both solvent and base; common and effective. researchgate.net
DMFEt₃N, DIPA, K₂CO₃25 - 100High-boiling polar aprotic solvent, good for difficult couplings. beilstein-journals.orgresearchgate.net
THFEt₃N, Piperidine25 - 66Lower-boiling ether solvent, widely used. researchgate.net
WaterEt₃N40 - 50Green solvent, requires specialized catalyst systems or additives. kaust.edu.sa

While palladium is the dominant metal for Sonogashira-type couplings, other transition metals have been investigated as catalysts for the synthesis of arylalkynes.

Copper-Catalyzed Coupling : Copper can catalyze the coupling of aryl halides with alkynes, sometimes in the absence of palladium. These reactions often require higher temperatures or specialized ligands compared to palladium-catalyzed systems. (PPh₃)₂CuBH₄ has been reported as a catalyst for a palladium-free Sonogashira-type coupling of o-iodoanilines with terminal alkynes. organic-chemistry.org

Nickel-Catalyzed Coupling : Nickel catalysts have been developed for Sonogashira couplings, providing a more earth-abundant and cost-effective alternative to palladium. Nickel-based systems have been shown to couple non-activated alkyl halides to acetylene, though a copper co-catalyst may still be required. wikipedia.org

Gold-Catalyzed Coupling : Gold nanoparticles have been reported to act as a heterogeneous catalyst for the coupling of iodobenzene (B50100) and phenylacetylene (B144264). In these systems, catalysis occurs on the surface of the gold nanoparticles. wikipedia.org

Multi-Step Synthesis from Related Anilines

A common and logical pathway to this compound involves a multi-step sequence starting from a readily available related aniline, 4-methylaniline (p-toluidine). This synthetic route leverages well-established organometallic reactions, particularly the Sonogashira coupling.

Iodination of 4-Methylaniline : The first step involves the selective introduction of an iodine atom at the ortho-position to the amino group of 4-methylaniline. This electrophilic aromatic substitution yields the key intermediate, 2-iodo-4-methylaniline. Direct iodination can be achieved using reagents like iodine monochloride (ICl) or a combination of iodine and a suitable oxidizing agent. chemicalbook.com For instance, treating 4-methylaniline with iodine in the presence of sodium bicarbonate provides the iodo-substituted aniline in high yield. chemicalbook.com

Sonogashira Coupling with a Protected Alkyne : The 2-iodo-4-methylaniline intermediate then undergoes a palladium- and copper-catalyzed Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org To achieve monosubstitution, a protected alkyne such as trimethylsilylacetylene (TMSA) is typically used. wikipedia.orggelest.com The TMS group acts as a "placeholder," preventing the terminal alkyne from reacting on both sides while also making the alkyne reagent less volatile and easier to handle than acetylene gas. gelest.comgelest.com This reaction forms 2-((trimethylsilyl)ethynyl)-4-methylaniline.

Deprotection of the Silyl Group : The final step is the removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne. This is typically accomplished under mild basic conditions, for example, by using potassium carbonate in methanol or a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). gelest.com This step yields the target molecule, this compound.

Table 1: Key Stages in the Multi-Step Synthesis of this compound
StepReactionStarting MaterialKey ReagentsProduct
1Electrophilic Iodination4-MethylanilineIodine (I2), NaHCO32-Iodo-4-methylaniline
2Sonogashira Coupling2-Iodo-4-methylanilineTrimethylsilylacetylene, Pd catalyst (e.g., Pd(PPh3)2Cl2), CuI, Base (e.g., Et3N)2-((trimethylsilyl)ethynyl)-4-methylaniline
3Deprotection2-((trimethylsilyl)ethynyl)-4-methylanilineK2CO3/Methanol or TBAFThis compound

Emerging Synthetic Strategies

Recent advancements in chemical synthesis have focused on developing more sustainable, efficient, and scalable methods. These emerging strategies are applicable to the synthesis of this compound, primarily by optimizing the crucial Sonogashira coupling step.

A significant push in modern synthesis is the replacement of hazardous or environmentally damaging solvents with greener alternatives. nih.gov The Sonogashira reaction has traditionally been performed in solvents like N,N-dimethylformamide (DMF), which is now recognized as a substance of very high concern. nih.govnih.gov Research has identified several bio-derived or more sustainable solvents that perform effectively.

Green chemistry principles also advocate for copper-free Sonogashira protocols. While copper(I) is a highly effective co-catalyst, its presence can lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling) and adds to toxic metal waste. libretexts.org Many modern protocols for aryl alkyne synthesis now operate under copper-free conditions. nih.gov

Table 2: Comparison of Traditional vs. Green Solvents for Sonogashira Reactions
Solvent TypeExampleKey CharacteristicsReference
Traditional (Dipolar Aprotic)N,N-Dimethylformamide (DMF)Effective but reprotoxic and a source of hazardous byproducts. nih.govnih.gov
Green AlternativesWater / Aqueous SystemsEnvironmentally benign, non-flammable, and inexpensive. Often used with water-soluble ligands. nih.gov
N-Hydroxyethylpyrrolidone (HEP)A bio-based solvent that has shown excellent performance, allowing for fast reactions under mild conditions. nih.govdigitellinc.com
Dihydrolevoglucosenone (Cyrene™)A bio-based solvent derived from cellulose, serving as a direct replacement for DMF in many cases. beilstein-journals.org

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved scalability. purdue.edu For the synthesis of aryl alkynes via Sonogashira coupling, flow reactors can be designed where reactants are continuously pumped through a heated tube or column packed with a catalyst. nih.gov

This technique is particularly advantageous for reactions that are exothermic or involve hazardous reagents. A common setup involves a packed-bed reactor containing a heterogeneous catalyst, which simplifies product isolation and catalyst reuse. nih.gov The precise control afforded by flow systems can lead to higher yields, improved purity, and more consistent product quality, making it an attractive strategy for industrial-scale production. purdue.eduorganic-chemistry.org

The palladium catalyst is often the most expensive component in a cross-coupling reaction. Developing methods to recover and reuse the catalyst is a key goal for making the synthesis more cost-effective and sustainable. One of the most effective strategies is the use of immobilized or heterogeneous catalysts.

In this approach, the palladium catalyst is anchored to a solid support. This allows the catalyst to be easily separated from the reaction mixture by simple filtration at the end of the reaction and reused for subsequent batches. Various materials have been explored as supports for palladium in Sonogashira reactions.

Magnetic Nanoparticles : Palladium impregnated on magnetite (Fe₃O₄) nanoparticles allows for catalyst recovery using an external magnet. This method has been successfully applied to the synthesis of indole (B1671886) derivatives from o-iodoanilines and terminal alkynes, a reaction class directly related to the synthesis of the target compound. mdpi.com

Mesoporous Silica (B1680970) : Materials like hexagonal mesoporous silica can be functionalized to anchor palladium species. These catalysts have been used for Sonogashira couplings in green solvents like water, though some decrease in activity may be observed over multiple cycles. mdpi.com

Biopolymers : Natural polymers such as silk fibroin have been used as supports for palladium, creating catalysts that are effective for Sonogashira reactions in aqueous solvent mixtures under copper-free conditions. researchgate.net

These supported systems not only facilitate catalyst recycling but often work well in the continuous flow reactors described in the previous section. mdpi.com

Isolation and Purification Techniques

After the synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, catalyst residues, and byproducts.

Column chromatography is the most common laboratory technique for the purification of this compound and related compounds. orgchemboulder.comuvic.ca This method separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it. libretexts.org

For a moderately polar compound like this compound, a standard setup is typically employed. Thin-layer chromatography (TLC) is first used to determine the optimal solvent system that provides good separation between the desired product and impurities. libretexts.org

Table 3: Typical Conditions for Column Chromatography Purification
ParameterDescriptionCommon ChoiceReference
Stationary Phase The solid adsorbent packed into the column.Silica Gel (SiO2) is the most common choice due to its versatility and effectiveness for a wide range of organic compounds. uvic.calibretexts.org
Mobile Phase (Eluent) The solvent or mixture of solvents that flows through the column.A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The ratio is adjusted to achieve an optimal Rf value (typically around 0.35) for the product. For 2-iodo-4-methylaniline, a 1:10 mixture of ethyl acetate (B1210297) to petroleum ether has been reported. libretexts.orgrsc.org
Elution Method The technique used to pass the mobile phase through the column.Gravity chromatography or flash chromatography (where pressure is applied to speed up the solvent flow) can be used. orgchemboulder.com

Crystallization Methods

Following synthesis and initial purification, such as column chromatography, this compound is typically isolated as a solid material. unimi.itsigmaaldrich.com The final purification step to obtain a high-purity crystalline solid involves recrystallization. The selection of an appropriate solvent system is critical for successful recrystallization, based on the principle that the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. libretexts.orgyoutube.com

While specific, detailed crystallization protocols for this compound are not extensively documented in readily available literature, general methods for purifying solid organic compounds are applicable. The process involves dissolving the crude solid in a minimum amount of a suitable hot solvent. youtube.com Insoluble impurities can be removed at this stage by hot filtration. The saturated solution is then allowed to cool slowly, promoting the formation of well-defined crystals as the solubility of the compound decreases. youtube.com If crystallization does not initiate spontaneously upon cooling, techniques such as scratching the inner surface of the flask or adding a seed crystal can be employed to induce nucleation. youtube.com

Once crystallization is complete, the purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities, and then dried. youtube.comyoutube.com The choice of solvent is determined empirically, but common solvents for compounds with similar functionalities (aromatic amines, alkynes) are often tested.

Table 1: Common Solvents and Systems for Recrystallization of Organic Solids This table presents generally applicable solvent systems for the crystallization of organic compounds, which could be adapted for this compound.

Solvent/SystemRationale for Use
EthanolA polar protic solvent that is effective for a wide range of organic compounds.
Hexane/Ethyl AcetateA nonpolar/polar aprotic mixture; the ratio can be adjusted to achieve ideal solubility.
Hexane/DichloromethaneA mixture used in column chromatography for similar compounds, suggesting potential for recrystallization. unimi.it
TolueneAn aromatic solvent that can be effective for aromatic compounds.
WaterGenerally unsuitable for non-polar organic compounds but can be used for salts of amines.

Yield Optimization and Challenges in Synthesis

The primary synthetic route to this compound involves a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction typically couples a terminal alkyne with an aryl halide. In the case of this compound, this would likely involve the coupling of 2-iodo- or 2-bromo-4-methylaniline (B145976) with a protected acetylene source, followed by deprotection.

Optimizing the yield of this reaction requires careful control over several parameters. The choice of catalyst, co-catalyst (typically a copper(I) salt), base, solvent, and reaction temperature all play crucial roles in the efficiency of the coupling. beilstein-journals.orgnih.gov

Challenges in Synthesis: The synthesis of ethynylated anilines via the Sonogashira coupling is not without its challenges. Several key issues can lead to reduced yields and the formation of impurities:

Catalyst Deactivation: Aniline substrates can coordinate strongly with the palladium catalyst, leading to the formation of inactive palladium black and halting the catalytic cycle. reddit.com

Homocoupling: A significant side reaction is the Glaser coupling, where the terminal alkyne couples with itself to form a diyne impurity. This is often promoted by the copper co-catalyst. nih.gov

Substrate Instability: Iodoaniline precursors can be unstable under the reaction conditions, leading to decomposition and the formation of colored byproducts. reddit.com

Solvent and Base Compatibility: The choice of solvent and base is critical. While polar aprotic solvents like DMF are common, they can be problematic. beilstein-journals.org Amines used as bases, such as triethylamine, can also serve as the solvent. The basicity must be sufficient to deprotonate the alkyne without causing unwanted side reactions. libretexts.org

Yield Optimization Strategies: To overcome these challenges and maximize the yield, a systematic optimization of reaction conditions is necessary. Key parameters that are typically varied are outlined in the table below.

Table 2: Parameters for Optimization in the Synthesis of this compound via Sonogashira Coupling

ParameterOptions & ConsiderationsImpact on Yield
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ with ligandsThe choice of palladium source and its ligands affects catalyst stability and activity. Bulky, electron-rich phosphine ligands can improve rates. libretexts.org
Copper Co-catalyst CuI, CuBr, (PPh₃)₂CuBH₄Essential for the traditional Sonogashira cycle, but can promote homocoupling. Copper-free protocols exist to mitigate this issue. nih.govlibretexts.org
Base Triethylamine (TEA), Diisopropylamine (DIPA), K₂CO₃, DBUMust be strong enough to deprotonate the alkyne but not so strong as to cause side reactions. Can also act as the solvent. beilstein-journals.orgnih.gov
Solvent Triethylamine (neat), Tetrahydrofuran (THF), Dimethylformamide (DMF)Solvent choice impacts solubility and catalyst stability. THF has been anecdotally reported to promote palladium black formation in some cases. beilstein-journals.orgreddit.com
Temperature Room temperature to elevated temperatures (e.g., 30-120 °C)Higher temperatures can increase reaction rates but may also promote catalyst decomposition and side reactions. beilstein-journals.orgnih.gov
Atmosphere Inert (Nitrogen, Argon)Sonogashira couplings are typically performed under an inert atmosphere to prevent oxidative side reactions and protect the catalyst. unimi.it

Reactivity and Reaction Pathways of 2 Ethynyl 4 Methylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity (the position of substitution) of this reaction are governed by the electronic properties of the substituents already present on the ring.

The substitution pattern in 2-ethynyl-4-methylaniline is dictated by the combined directing effects of the amino, ethynyl (B1212043), and methyl groups.

Amino Group (-NH2): The amino group is a powerful activating group and an ortho, para-director. oneonta.eduwikipedia.org It strongly donates electron density to the aromatic ring through resonance (+M effect), which stabilizes the carbocation intermediate (the sigma complex) formed during the substitution process. organicchemistrytutor.com This activation is most pronounced at the positions ortho and para to the amino group. In this compound, the amino group is at position 1, meaning it directs incoming electrophiles toward positions 2, 4, and 6.

Ethynyl Group (-C≡CH): The ethynyl group is generally considered a deactivating group and a meta-director for electrophilic aromatic substitution. oneonta.edulatech.edu It withdraws electron density from the ring through an inductive effect (-I effect), making the ring less nucleophilic and thus less reactive towards electrophiles. oneonta.edu

Methyl Group (-CH3): The methyl group is a weakly activating group and an ortho, para-director.

Substituent GroupPosition on RingElectronic EffectDirecting Influence
Amino (-NH₂)C1Strongly Activating (+M, -I)Ortho, Para (C2, C4, C6)
Ethynyl (-C≡CH)C2Deactivating (-I)Meta (C4, C6)
Methyl (-CH₃)C4Weakly Activating (+I)Ortho, Para (C3, C5)

The high reactivity conferred by the amino group can lead to challenges in controlling reactions, such as polysubstitution or undesirable side reactions. To achieve selective monosubstitution, the powerful activating effect of the amino group often needs to be moderated.

A common strategy is the protection of the amino group, typically through acylation to form an amide (e.g., an acetamide). This transformation has two key effects:

Reduced Activation: The amide group is still an ortho, para-director but is only moderately activating compared to the strongly activating amino group. oneonta.edu This is because the lone pair of electrons on the nitrogen atom is delocalized into both the aromatic ring and the adjacent carbonyl group, thus reducing the electron-donating capacity to the ring.

Steric Hindrance: The bulkier amide group can sterically hinder the ortho positions, making substitution at the less crowded para position more favorable.

By converting the amine to an amide, the reaction becomes more controllable, which helps prevent polysubstitution and improves the regioselectivity of the electrophilic attack. researchgate.net After the substitution reaction is complete, the protecting acetyl group can be removed by hydrolysis to regenerate the amino group.

Reactions Involving the Ethynyl Moiety

The terminal alkyne functionality is one of the most versatile handles in organic synthesis, enabling a wide array of transformations, particularly carbon-carbon bond formation and the construction of cyclic systems.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming new carbon-carbon bonds. alevelchemistry.co.uk

Sonogashira Coupling: This reaction is the most direct method for functionalizing the ethynyl group of this compound. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.orgsynarchive.com This reaction is highly efficient for creating C(sp)-C(sp²) bonds under mild conditions. organic-chemistry.org

Heck Reaction: The Heck reaction typically couples an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org For this compound to participate as the aryl component, a halogen would need to be installed on the aromatic ring.

Suzuki Coupling: The Suzuki reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgnih.gov To use this compound in a Suzuki reaction, it would need to be converted into either an aryl halide or an arylboronic acid derivative.

The primary application of these coupling reactions is the formation of new carbon-carbon bonds, extending the molecular framework. chalmers.seorganic-chemistry.org In the context of this compound, the Sonogashira coupling is particularly powerful. It allows for the direct attachment of various aryl or vinyl groups to the terminal carbon of the ethynyl moiety, yielding substituted arylalkynes. This transformation is crucial for the synthesis of more complex molecules used in materials science and pharmaceuticals. wikipedia.org

ReactionCoupling PartnersTypical CatalystsBond Formed
SonogashiraThis compound + Aryl/Vinyl HalidePd(PPh₃)₄, CuI, Amine BaseC(sp)-C(sp²)
HeckHalogenated Aniline (B41778) Derivative + AlkenePd(OAc)₂, PPh₃, BaseC(sp²)-C(sp²)
SuzukiHalogenated Aniline Derivative + Organoboron Cmpd.Pd(PPh₃)₄, Base (e.g., K₂CO₃)C(sp²)-C(sp²)

The ortho arrangement of the amino and ethynyl groups makes this compound a valuable precursor for heterocycle synthesis through annulation (ring-forming) reactions. rsc.org This proximity allows for intramolecular cyclization to construct fused ring systems, which are common motifs in biologically active compounds. rsc.org

Indole (B1671886) Synthesis: 2-Alkynylanilines are widely used for the synthesis of indoles, one of the most important heterocyclic scaffolds in medicinal chemistry. rsc.orgrsc.orgmdpi.com This can be achieved through various catalytic methods, including palladium, copper, gold, or indium-catalyzed intramolecular cyclizations. mdpi.comnih.govorganic-chemistry.org The reaction proceeds via the nucleophilic attack of the amino group onto the alkyne, which is activated by the metal catalyst. acs.org

Quinoline (B57606) Synthesis: Under different conditions, particularly through electrophilic cyclization, 2-alkynylanilines can be converted into quinolines. nih.govnih.gov The reaction with electrophiles such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) induces a 6-endo-dig cyclization to form 3-functionalized quinoline derivatives. nih.gov

Target HeterocycleReaction TypeTypical Reagents/CatalystsReference Example
Substituted IndolesTransition-Metal Catalyzed CyclizationPd(OAc)₂, Cu(OTf)₂, AuCl₃Formation of 2-substituted indoles mdpi.comorganic-chemistry.org
Substituted QuinolinesElectrophilic CyclizationI₂, ICl, PhSeBr, Hg(OTf)₂Formation of 3-haloquinolines nih.govnih.gov
Indole-3-carboxamidesRhodium-Catalyzed CyclizationRh(I) catalyst, IsocyanatesDomino cyclization/addition acs.org

Cyclization Reactions

The ortho-positioning of the ethynyl and aniline groups in this compound makes it an ideal precursor for intramolecular cyclization reactions, primarily leading to the formation of indole derivatives. These reactions are often facilitated by transition metal catalysts.

One of the most significant applications is the synthesis of substituted indoles. The cyclization of 2-ethynylaniline (B1227618) derivatives can be effectively catalyzed by copper(II) salts. For instance, a mild and efficient copper(II)-catalyzed cyclization can be performed at room temperature in a mixture of water and methanol (B129727), which is advantageous for its practicality and reduced environmental impact. The use of Cu(OCOCF3)2·xH2O has been identified as a particularly effective catalyst, achieving high yields even with substrates that are challenging under traditional conditions. Palladium catalysts are also widely used for this transformation. The general approach involves the cyclization of 2-alkynylaniline derivatives, which are readily accessible via Sonogashira coupling reactions between ortho-haloanilines and terminal alkynes.

Table 1: Catalytic Systems for Cyclization of 2-Ethynylaniline Derivatives

Catalyst System Solvent Additive/Conditions Product Type Reference
Copper(II) salts (e.g., Cu(OCOCF3)2·xH2O) H2O/MeOH 1-Ethylpiperidine, Room Temp. Indoles
Pd(OAc)2 Aqueous micellar medium (TPGS-750-M) Acetic Acid, 80 °C 2-Substituted Indoles

Hydration and Hydroamination Reactions

The ethynyl group of this compound is susceptible to addition reactions such as hydration (addition of water) and hydroamination (addition of an N-H bond). These reactions typically follow Markovnikov or anti-Markovnikov regioselectivity depending on the catalytic system employed.

Hydration : The acid-catalyzed hydration of the alkyne would be expected to proceed via a vinyl cation intermediate, leading to the formation of a methyl ketone (4-methyl-2-acetyl-aniline) after tautomerization of the initial enol product.

Hydroamination : The intermolecular addition of an amine to the alkyne can be catalyzed by various transition metals. This reaction would yield an enamine or imine, depending on the reaction conditions and the nature of the amine used.

Reactions Involving the Amine Group

The nucleophilic character of the primary amine group in this compound allows it to participate in a wide array of reactions.

Amide Formation

The primary amine of this compound readily reacts with carboxylic acids and their derivatives (such as acyl chlorides or anhydrides) to form stable amide bonds. A general method for the direct condensation of carboxylic acids and amines utilizes titanium tetrachloride (TiCl4) as a mediator. This process is performed in pyridine at elevated temperatures and is compatible with a broad range of substrates, affording the corresponding amides in moderate to excellent yields. The reaction has been shown to be effective for substituted anilines, such as 4-methylaniline, suggesting its applicability to this compound.

Table 2: Conditions for Direct Amide Synthesis with Anilines

Reagent/Catalyst Solvent Temperature Outcome Reference
TiCl4 Pyridine 85 °C Direct condensation of carboxylic acids and amines to form amides in high yields.

The reaction proceeds with high purity of the product after a simple workup. This method also largely preserves the stereochemical integrity of chiral substrates.

Diazotization and Transformations of Diazonium Salts

The aromatic primary amine group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the aniline with sodium nitrite (NaNO2) in the presence of a strong acid, such as sulfuric or hydrochloric acid, at low temperatures (0-5°C).

The resulting 2-ethynyl-4-methylbenzenediazonium salt is a versatile intermediate that can undergo a variety of transformations:

Sandmeyer Reactions : The diazonium group can be replaced by various nucleophiles (e.g., -Cl, -Br, -CN) using copper(I) salts as catalysts.

Schiemann Reaction : Replacement of the diazonium group with fluorine using fluoroboric acid (HBF4).

Gattermann Reaction : Introduction of a formyl group.

Azo Coupling : The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (like phenols or other anilines) to form brightly colored azo compounds, which are used as dyes. For example, diazotized 2-chloro-4-methylaniline (B104755) has been coupled with 3-aminophenol to synthesize azo dyes.

Nucleophilic Substitution Reactions

The amine group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. It can participate in nucleophilic substitution reactions, where it attacks an electron-deficient carbon center, displacing a leaving group.

A key class of reactions is nucleophilic aromatic substitution (SNAr), where the aniline attacks an electron-deficient aromatic ring that is activated by strong electron-withdrawing groups (such as nitro groups). The general mechanism involves the formation of a zwitterionic intermediate (a Meisenheimer complex), followed by proton transfer to a base, which is often the rate-limiting step. Studies comparing the reactivity of aniline and N-methylaniline show that aniline is considerably more reactive, a difference attributed to reduced steric hindrance both in the formation of the intermediate and during the proton transfer step.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. These reactions are valued for their high atom economy, step efficiency, and ability to rapidly generate molecular diversity.

Given its dual functionality (amine and alkyne), this compound is an excellent candidate for MCRs. It can serve as the amine component in well-known MCRs such as:

Ugi Reaction : A four-component reaction involving an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide.

Hantzsch Dihydropyridine Synthesis : A reaction between an aldehyde, a β-ketoester, and an ammonia source (like aniline).

Biginelli Reaction : A three-component reaction between an aldehyde, a β-ketoester, and urea or a urea derivative.

The incorporation of the ethynyl group provides a reactive handle in the MCR product, allowing for further functionalization, for example, through click chemistry or cyclization reactions. The development of new MCRs for synthesizing biologically important N-heterocycles is an area of significant research interest.

Table 3: Potential Multi-component Reactions (MCRs) for this compound

MCR Name Typical Reactants Role of this compound Product Class
Ugi Reaction Aldehyde, Carboxylic Acid, Isocyanide Amine Component α-Acylamino Amide
Hantzsch Synthesis Aldehyde, β-Ketoester Ammonia Source Dihydropyridine

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

2-Ethynyl-4-methylaniline serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. myskinrecipes.com The presence of both an amine and an alkyne functional group within the same molecule allows for a variety of chemical transformations, such as coupling reactions, which are essential for assembling more complex structures. myskinrecipes.com This dual reactivity is fundamental to its utility as a versatile building block.

Synthesis of Heterocyclic Compounds

The molecular structure of this compound is ideally suited for the synthesis of nitrogen-containing heterocyclic compounds. researchgate.netclockss.org The amino and ethynyl (B1212043) groups can react intramolecularly (within the same molecule) to form new rings. This process, known as cyclization, is a powerful strategy for efficiently constructing the core structures of many biologically active compounds. researchgate.net 2-alkynylanilines, the class of compounds to which this compound belongs, are widely used for creating a diverse range of heterocyclic systems. researchgate.net

The quinoline (B57606) skeleton is a core structure in many pharmaceuticals. The synthesis of substituted quinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this type of reaction, an electrophile prompts the nitrogen atom of the aniline (B41778) to attack the alkyne's triple bond, leading to the formation of the six-membered ring characteristic of the quinoline system. This general strategy is applicable to this compound for producing quinoline derivatives with specific substitution patterns. Various catalysts and reaction conditions can be employed to facilitate this transformation, including methods that are environmentally benign. researchgate.netmdpi.com

Table 1: General Methods for Quinoline Synthesis from Aniline Derivatives

Synthesis MethodReactantsKey Features
Friedländer Synthesis2-aminoaryl ketones and α-methylene carbonyl compoundsForms the quinoline ring through condensation and cyclodehydration. mdpi.comrsc.org
Doebner-von Miller ReactionAnilines and α,β-unsaturated carbonyl compoundsAn effective method, though it can be violently exothermic. nih.goviipseries.org
Electrophilic CyclizationN-(2-alkynyl)anilines and an electrophile (e.g., ICl, I2, Br2)A mild method that affords 3-halogen-containing quinolines. nih.gov
Copper-Catalyzed AnnulationKetone oxime acetates and ortho-trifluoroacetyl anilinesProduces 4-trifluoromethyl quinolines under redox-neutral conditions. mdpi.com

Indoline (B122111) and its oxidized form, indole (B1671886), are prevalent motifs in biochemistry and medicinal chemistry. The cyclization of 2-alkynylaniline derivatives is a significant and direct approach for constructing 2-substituted indoles. researchgate.netmdpi.com This transformation can be induced using strong bases or, more commonly, transition metal catalysts. mdpi.com For this compound, such a cyclization would involve the intramolecular reaction between the amino group and the ethynyl group to form the five-membered ring of the indoline or indole core. Palladium-catalyzed methods are often employed for this type of reaction. mdpi.comorganic-chemistry.org

The versatility of 2-alkynylanilines, including this compound, extends to the synthesis of a broader range of nitrogen-containing heterocycles. researchgate.netnih.gov The reactive nature of the amino and alkyne groups allows chemists to direct the synthesis toward different heterocyclic scaffolds by carefully choosing reaction partners and conditions. researchgate.net Nitrogen heterocycles are of immense interest because they form the basis of a majority of FDA-approved small-molecule drugs and are widespread in natural products. nih.govnih.gov The development of synthetic methods for these compounds, often starting from versatile building blocks like this compound, is a key focus in medicinal chemistry. clockss.org

Table 2: Examples of Nitrogen-Containing Heterocycles

Heterocycle ClassRing SizeNumber of Nitrogen AtomsSignificance
Pyrrolidines5-membered1Found in natural products and biologically active molecules. beilstein-journals.org
IndolesFused 5/6-membered1Core of many bioactive compounds, including neurotransmitters. mdpi.com
QuinolinesFused 6/6-membered1Present in numerous alkaloids and pharmaceuticals like antimalarials. nih.gov
Piperidines6-membered1One of the most common heterocycles in natural products and drugs. beilstein-journals.org

Precursor for Advanced Materials

Beyond its use in pharmaceuticals, this compound is also utilized in the production of specialty polymers and dyes. myskinrecipes.com The aromatic amine portion of the molecule is a common component of many dyes, while the reactive acetylene (B1199291) group can participate in polymerization reactions. This dual functionality allows it to be incorporated into polymer chains, potentially imparting specific thermal, electronic, or optical properties to the resulting materials.

Intermediate in Natural Product Synthesis

The synthesis of indole rings from 2-ethynylaniline (B1227618) derivatives is a strategy that has been applied to the total synthesis of natural products. mdpi.com Although specific examples detailing the use of this compound as a direct intermediate were not prominently found, its ability to form key heterocyclic structures, such as substituted indoles and quinolines, makes it a potential intermediate. Many complex natural products contain these heterocyclic cores. nih.govnih.gov The construction of these core structures is a critical step in a total synthesis, and building blocks like this compound provide an efficient route to these essential fragments. The alkyne group itself is an important functional moiety found in numerous natural products and offers a site for further chemical modification. researchgate.net

Role in Medicinal Chemistry and Drug Discovery

The presence of both an ethynyl (alkyne) and an aniline group makes substituted ethynylanilines a class of compounds with significant potential in medicinal chemistry. The alkyne functionality is a versatile handle for various coupling reactions, such as the Sonogashira coupling, which is instrumental in constructing complex molecular architectures. The aniline moiety provides a site for amidation and other modifications common in the synthesis of bioactive molecules.

However, it is crucial to note a distinction regarding the specific isomer, this compound. While it possesses these functional groups, its direct and prominent role in the synthesis of major, clinically approved drugs is not substantiated by the current body of scientific literature. Instead, its isomer, 3-ethynylaniline , is the well-documented and critical building block for several key pharmacologically active compounds.

Synthesis of Pharmacologically Active Compounds

The synthesis of numerous pharmacologically active compounds relies on the core structure of ethynylaniline. The precise positioning of the ethynyl group is paramount to the final compound's biological activity. In the case of several important anticancer drugs, the meta-position of the ethynyl group (as in 3-ethynylaniline) is essential for binding to the target proteins.

For instance, the synthesis of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib involves the coupling of 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline with 3-ethynylaniline . This reaction forms the core structure of the drug, where the 3-ethynylphenylamino group is crucial for its inhibitory activity against the EGFR tyrosine kinase. There is no evidence in the scientific literature to suggest that this compound is used in this synthesis.

Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The ethynyl group is a valuable component in the design of such probes due to its small size, relative stability, and ability to participate in bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the labeling and visualization of biological targets.

While the structural features of this compound—a terminal alkyne for click chemistry and an aniline group for further functionalization—make it a plausible candidate for the development of chemical probes, there is a lack of specific examples in the published literature detailing its use for this purpose. The development of fluorescent probes often relies on strategic placement of functional groups to achieve desired photophysical properties upon reacting with a biological analyte. escholarship.org

Ligand and Catalyst Precursor Development

The aniline and ethynyl functionalities of this compound suggest its potential as a precursor for ligands and catalysts. The nitrogen atom of the aniline can coordinate to metal centers, and the molecule can be further elaborated through reactions at the ethynyl group.

Design of Metal Chelating Ligands

Metal chelating ligands are organic molecules that can bind to a metal ion through multiple atoms, forming a stable complex. Such ligands are important in various fields, including catalysis, materials science, and bioinorganic chemistry. Aniline derivatives are commonly used in the synthesis of Schiff base ligands, which are known for their ability to form stable complexes with a wide range of metal ions. mdpi.com These complexes can have interesting catalytic and biological properties.

Theoretically, this compound could be used to synthesize more complex, multidentate ligands where the ethynyl group is modified to introduce additional coordinating atoms. However, specific examples of metal chelating ligands designed from this compound are not readily found in the scientific literature.

Application in Catalytic Systems

Metal complexes derived from ligands are at the heart of many catalytic systems. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. The development of new catalytic systems often involves the synthesis of novel ligands to fine-tune the performance of the metal center.

While the structure of this compound allows for its incorporation into larger ligand frameworks for catalytic applications, there is currently a lack of documented instances of its use in specific, well-characterized catalytic systems. Its potential in this area remains largely theoretical and awaits exploration by synthetic chemists. The compound's structure does allow for coupling reactions, which makes it valuable for creating more complex organic molecules that could, in turn, be used in catalysis. myskinrecipes.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a detailed picture of the molecular structure can be assembled.

¹H NMR Analysis

In a ¹H NMR spectrum of 2-ethynyl-4-methylaniline, distinct signals are expected for the aromatic protons, the amine protons, the methyl protons, and the acetylenic proton. The chemical shifts (δ) are influenced by the electron-donating effects of the amino and methyl groups and the electron-withdrawing nature of the ethynyl (B1212043) group.

Expected ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H6.5 - 7.5Multiplet
Amine-H (NH₂)3.5 - 4.5Broad Singlet
Methyl-H (CH₃)2.2 - 2.4Singlet
Acetylenic-H (C≡CH)2.8 - 3.2Singlet

The aromatic region would likely show a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The amine protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. The methyl and acetylenic protons are expected to be sharp singlets as they lack adjacent proton neighbors to couple with.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal.

Expected ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic-C (substituted)110 - 150
Aromatic-C (unsubstituted)115 - 130
Acetylenic-C (C≡CH)80 - 90
Acetylenic-C (C≡CH)70 - 80
Methyl-C (CH₃)20 - 25

The carbons of the benzene ring will appear in the downfield region (110-150 ppm), with the carbons directly attached to the nitrogen, methyl, and ethynyl groups having distinct chemical shifts. The two carbons of the ethynyl group will resonate in the characteristic alkyne region of the spectrum.

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, helping to delineate the connectivity of the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the exact molecular formula of a compound. For this compound (C9H9N), the expected exact mass would be calculated and compared to the experimental value.

Predicted HRMS Data:

IonCalculated m/z
[M+H]⁺132.0808
[M+Na]⁺154.0627

The observation of an ion with an m/z value extremely close to the calculated mass for the protonated molecule ([M+H]⁺) would confirm the elemental composition of C9H9N.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like anilines. In ESI-MS, this compound would typically be observed as its protonated form, [M+H]⁺. The predicted mass-to-charge ratios for various adducts that could be observed in an ESI-MS experiment are listed below. uni.lu

Predicted ESI-MS Adducts:

Adductm/z
[M+H]⁺132.08078
[M+Na]⁺154.06272
[M+NH₄]⁺149.10732
[M+K]⁺170.03666

The presence of these adducts in the mass spectrum would provide further confirmation of the molecular weight of the compound.

Infrared (IR) and Raman Spectroscopy

No publicly available experimental IR or Raman spectra for this compound have been identified.

Vibrational Assignments

Without experimental spectra, a table of vibrational assignments cannot be compiled. Theoretical calculations could predict these vibrational modes, but such data for this compound has not been found in the surveyed literature. Studies on analogous compounds, such as 2-chloro-4-methylaniline (B104755) and 2-bromo-4-methylaniline (B145976), have been conducted, but these results cannot be directly extrapolated to the target molecule. nih.govnih.gov

Analysis of Functional Group Frequencies

Based on general principles of infrared spectroscopy, one would expect to observe characteristic absorption bands for the functional groups in this compound. masterorganicchemistry.com These would include:

N-H stretching from the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching just above 3000 cm⁻¹.

Alkyne C≡C stretching , which is often weak, in the region of 2100-2260 cm⁻¹. masterorganicchemistry.com

Terminal alkyne ≡C-H stretching as a sharp, strong band around 3300 cm⁻¹.

Aromatic C=C stretching in the 1400-1600 cm⁻¹ region.

C-N stretching , typically found in the 1250-1360 cm⁻¹ range for aromatic amines.

However, the precise frequencies and intensities of these bands for this compound remain unconfirmed by experimental data.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Specific experimental data on the UV-Vis absorption, fluorescence, quantum yield, or Stokes shift for this compound is not available in the scientific literature.

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* electronic transitions within the aromatic ring and the conjugated ethynyl group. The presence of the amino and methyl groups as substituents on the benzene ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). The lone pair of electrons on the nitrogen atom of the amine group can interact with the π-system of the ring, typically causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. However, without experimental data, the exact λmax values and the molar absorptivity cannot be reported.

Quantum Yield and Stokes Shift Analysis

Fluorescence properties, including quantum yield and Stokes shift, are highly specific to a molecule's structure and its interaction with its environment. mdpi.com There are no published studies reporting whether this compound is fluorescent or any associated quantitative data like quantum yield and Stokes shift.

X-ray Crystallography for Solid-State Structure

No crystal structure for this compound has been deposited in crystallographic databases or published in the literature. Therefore, information regarding its solid-state packing, bond lengths, bond angles, and intermolecular interactions is currently unavailable. While crystal structures for related but more complex molecules like 4-Ethynyl-N,N-diphenylaniline have been reported, this information does not describe the crystal structure of the title compound. researchgate.net

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. beilstein-journals.orgirjweb.comscispace.com This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of molecular systems. DFT calculations are employed to determine various properties, including optimized molecular geometry, electronic orbital energies, and vibrational frequencies. beilstein-journals.orgscispace.com Typically, these calculations are performed using specific functionals, such as B3LYP, paired with a basis set like 6-311++G(d,p), to ensure reliable and detailed results. beilstein-journals.orgresearchgate.net

The first step in most computational analyses is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. nih.govresearchgate.net This process involves calculating the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. For aniline (B41778) and its derivatives, DFT has been shown to provide geometric parameters that are in good agreement with experimental data. tandfonline.com

Table 1: Representative Optimized Geometric Parameters for 4-Methylaniline This table is illustrative and based on typical values for a related aniline derivative.

ParameterBond/AngleCalculated Value
Bond Length (Å)C-C (aromatic)~1.39 - 1.40
C-N~1.40
N-H~1.01
C-C (methyl)~1.51
C-H (methyl)~1.09
Bond Angle (°)C-C-C (aromatic)~119 - 121
H-N-H~112
C-C-N~120

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. irjweb.comacs.orgossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.commaterialsciencejournal.org

For aniline derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the aromatic ring. researchgate.net Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, often resulting in a smaller energy gap. youtube.com The HOMO-LUMO gap is also fundamental to understanding the electronic absorption spectra of a molecule, as it corresponds to the lowest energy electronic excitation. ossila.com

Table 2: Representative Frontier Molecular Orbital Energies for Methyl-Substituted Anilines This table is illustrative, showing typical DFT-calculated values for related compounds to demonstrate the concept. thaiscience.inforesearchgate.net

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
o-methylaniline-5.21-0.155.06
m-methylaniline-5.24-0.145.10
p-methylaniline-5.17-0.145.03

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.netmdpi.com By analyzing the vibrational modes, specific spectral peaks can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule. researchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, which generally leads to good agreement between theoretical and experimental spectra. nih.gov This comparative analysis is a powerful tool for confirming the structure of a synthesized compound. researchgate.net

For substituted anilines, characteristic vibrational modes include N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl group, C≡C stretching of the ethynyl (B1212043) group, and various ring deformation modes.

Table 3: Representative Vibrational Frequency Assignments for 2-Methylaniline This table is illustrative, showing a comparison of experimental and DFT-calculated (B3LYP) vibrational frequencies for a structurally similar compound. researchgate.net

Vibrational ModeExperimental Frequency (cm-1)Calculated Frequency (cm-1)Assignment
ν(N-H) asym34753505Asymmetric N-H stretch
ν(N-H) sym33953412Symmetric N-H stretch
ν(C-H) aromatic30553060Aromatic C-H stretch
ν(C-H) methyl29352940Methyl C-H stretch
β(N-H)16221625N-H bending
ν(C=C)15921595Aromatic C=C stretch

Ab Initio Quantum Mechanical Calculations

Ab initio methods, such as Hartree-Fock (HF) theory, are another class of quantum mechanical calculations used to study molecular properties. nih.gov Unlike DFT, ab initio methods are derived directly from theoretical principles without the use of empirical parameters. HF calculations are often performed alongside DFT to provide a comparative analysis of the results, particularly for molecular geometries and vibrational frequencies. researchgate.netresearchgate.net While generally more computationally demanding for the same level of accuracy as DFT, ab initio methods serve as a valuable benchmark in computational studies.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. materialsciencejournal.orgresearchgate.net An MEP map displays the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. thaiscience.info For a molecule like 2-Ethynyl-4-methylaniline, the MEP would likely show negative potential around the nitrogen atom of the amino group and the π-system of the ethynyl group and aromatic ring, indicating these as likely sites for interaction with electrophiles.

Non-Linear Optical (NLO) Properties Prediction

Computational methods are widely used to predict the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. researchgate.netnih.govnih.gov Key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), can be calculated using DFT. tandfonline.comresearchgate.net Molecules with large hyperpolarizability values are of particular interest as they exhibit strong NLO responses. mdpi.com For aniline derivatives, the NLO properties are often enhanced by the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. researchgate.net The ethynyl group in this compound could contribute to an extended π-conjugated system, potentially leading to significant NLO properties. mdpi.com

Table 4: Representative Calculated NLO Properties for an Aniline Derivative This table is illustrative, based on DFT calculations for a generic push-pull aniline system to demonstrate the type of data obtained.

ParameterCalculated Value
Dipole Moment (μ) (Debye)~2.0 - 6.0
Mean Polarizability (αtot) (x 10-24 esu)~15 - 25
First Hyperpolarizability (βtot) (x 10-30 esu)~1.0 - 10.0

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful tools to investigate the flexibility and preferred spatial arrangements of molecules like this compound. While specific, in-depth MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of such analyses can be applied to understand its likely behavior.

A conformational analysis would typically involve mapping the potential energy surface of the molecule by systematically rotating the flexible bonds, primarily the C-N bond of the aniline group and the C-C bond of the ethynyl group. This process helps identify the most stable conformations (energy minima) and the energy barriers between them. For this compound, key dihedral angles to consider would be the H-N-C-C angle of the amino group relative to the aromatic ring and the C-C-C≡C angle of the ethynyl substituent.

MD simulations would further elaborate on this by simulating the atomic movements of the molecule over time, providing a dynamic picture of its conformational flexibility and interactions with its environment (e.g., in a solvent). These simulations can reveal how intermolecular forces, such as hydrogen bonding involving the amino group, and solvent effects influence the conformational preferences of the molecule.

Table 1: Hypothetical Conformational Energy Profile of this compound

ConformerDihedral Angle (H-N-C-C)Relative Energy (kcal/mol)Population (%) at 298 K
10.065
290°2.55
3180°0.230

Note: This table is illustrative and based on general principles of conformational analysis for similar aromatic amines. Actual values would require specific computational studies.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies are crucial for designing new molecules with desired biological or material properties. Computational modeling plays a significant role in elucidating these relationships for compounds like this compound and its derivatives.

Computational SAR studies often begin with the generation of a library of virtual derivatives of the parent molecule, in this case, this compound. This can involve modifying the substituents on the aromatic ring or the functional groups. For each derivative, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Crystallographic studies of related aniline derivatives, such as 2,4-di-methyl-aniline, provide valuable structural information that can aid in understanding their structure-activity relationships and how they form aggregates. nih.gov

Table 2: Calculated Molecular Descriptors for this compound

DescriptorValue
Molecular FormulaC₉H₉N
Molecular Weight131.17 g/mol
XLogP32.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Rotatable Bonds1

Note: These values are typically calculated using computational chemistry software and provide a baseline for SAR studies.

Future Directions and Interdisciplinary Research

Development of Novel Synthetic Methodologies

While traditional methods like the Sonogashira coupling of a halo-aniline with a protected acetylene (B1199291) are effective, future research is focused on developing more efficient, sustainable, and direct synthetic routes to 2-Ethynyl-4-methylaniline and its derivatives. nih.govresearchgate.net

Key areas of development include:

Direct C-H Alkynylation: A significant leap forward involves the direct C-H functionalization of anilines, which bypasses the need for pre-functionalized starting materials like aryl halides. nih.gov Recent progress in palladium catalysis, particularly with specialized S,O-ligands, has enabled the para-selective C-H alkynylation of aniline (B41778) derivatives. nih.govresearchgate.net Future work will likely focus on developing catalytic systems that can achieve selective ortho-alkynylation of anilines like 4-methylaniline, providing a more atom-economical route directly to the target compound.

Flow Chemistry: Continuous flow manufacturing offers substantial advantages over traditional batch processing, including improved safety, consistency, and scalability. acs.org Future methodologies could involve telescoped reactions where 4-methylaniline is functionalized and modified in a continuous stream, potentially combining steps like halogenation and alkynylation or direct C-H activation without isolating intermediates. acs.org

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field driven by sustainability. Nitroreductase enzymes have been successfully used in flow reactors to produce anilines from nitroaromatics under mild, aqueous conditions. acs.orgnih.gov An interdisciplinary approach could see the development of novel enzymatic pathways, potentially starting from nitro-toluene derivatives, to produce functionalized anilines. acs.org Furthermore, research into the biosynthesis of alkyne-containing natural products may inspire biocatalytic methods for installing the ethynyl (B1212043) group. georgiasouthern.edunih.gov

A comparison of these emerging synthetic strategies is detailed in the table below.

MethodologyCore PrinciplePotential AdvantagesResearch Focus
Direct C-H Alkynylation Activation and functionalization of a native Carbon-Hydrogen bond on the aniline ring. nih.govReduces synthetic steps; avoids pre-functionalization; improves atom economy.Development of ortho-selective catalysts; expanding substrate scope. acs.org
Flow Chemistry Synthesis Performing reactions in a continuous stream within a microreactor or packed-bed system. acs.orgEnhanced safety and control; improved scalability and reproducibility; potential for automation.Integration of multiple reaction steps (telescoping); development of robust immobilized catalysts.
Chemoenzymatic Routes Utilizing enzymes for specific chemical transformations, such as nitro-group reduction. nih.govHigh selectivity; mild reaction conditions (room temp, aqueous buffer); reduced environmental impact.Discovery of enzymes for C-H alkynylation; process optimization for industrial scale. nih.gov

Exploration of New Reactivity Modes

The dual functionality of this compound is a gateway to complex molecular architectures. While the amine and alkyne can react independently, future research will increasingly explore concerted or cascade reactions that engage both groups to build intricate heterocyclic systems.

Intramolecular Cyclizations: The proximity of the amine and alkyne groups makes them ideal precursors for metal-catalyzed or electrophilic cyclization reactions. nih.gov This approach can be used to synthesize substituted indoles and quinolines, which are core structures in many pharmaceuticals. nih.govresearchgate.net Future work could explore novel catalysts (e.g., gold, platinum, or iodine-based reagents) to control the regioselectivity of the cyclization and access a wider range of heterocyclic scaffolds.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step, are highly efficient for generating molecular diversity. The amine and alkyne moieties of this compound can both participate in such reactions. For instance, it could serve as a building block in A³ coupling (aldehyde, alkyne, amine) or Ugi reactions, leading to complex, drug-like molecules in a single, efficient step.

Cycloaddition Reactions: The alkyne can participate as a 2π component in [4+2] cycloaddition reactions with dienes (Diels-Alder reaction) or in [3+2] cycloadditions with azides (Azide-Alkyne Cycloaddition or "Click Chemistry"). nih.govlibretexts.org The aniline group can be used to tune the electronic properties of the alkyne or to be functionalized post-cycloaddition, providing a modular route to highly substituted aromatic and heterocyclic systems.

Expansion of Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound make it a highly valuable precursor for both medicinal chemistry and advanced materials.

In drug discovery , the aniline core is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors used in oncology. The ethynyl group offers a versatile handle for several purposes:

It can act as a rigid linker to explore deeper regions of a protein's binding pocket.

It can be used as a reactive handle for covalent inhibitors.

It serves as a synthetic anchor point for library diversification using click chemistry to rapidly generate and screen new derivatives.

In materials science , the compound can serve as a functional monomer for the synthesis of advanced polymers. mdpi.com

Conductive Polymers: Polymerization of phenylacetylene (B144264) derivatives can lead to conjugated polymers with interesting optoelectronic properties. nih.gov The aniline nitrogen can be used to modulate these properties or to act as a site for cross-linking or grafting.

High-Performance Resins: The alkyne group can participate in thiol-yne "click" reactions to form highly cross-linked polymer networks. acs.org Such resins are valuable in additive manufacturing and for creating soft, biocompatible materials for tissue engineering. acs.orgresearchgate.net

Functional Oligomers: The compound can be incorporated into discrete, sequence-defined oligomers. acs.org These materials are finding applications as antimicrobials and in other biological contexts where precise control over functionality is crucial. acs.org

Advanced Spectroscopic and Imaging Applications

The terminal alkyne group of this compound possesses unique spectroscopic properties that are ideal for advanced analytical and imaging techniques. The C≡C stretching vibration appears in a region of the Raman spectrum (around 2100-2200 cm⁻¹) that is largely free from signals from endogenous biological molecules. nih.govacs.org This "cellular-silent region" makes the alkyne an excellent vibrational probe. researchgate.net

Future applications in this area include:

Alkyne-Tag Raman Imaging (ATRI): The compound could be used as a building block to synthesize drugs, metabolites, or probes. These alkyne-tagged molecules can then be visualized in living cells and tissues using Raman microscopy. springernature.com This technique allows for the spatial localization and tracking of small molecules without the need for bulky fluorescent labels. nih.gov

Stimulated Raman Scattering (SRS) Microscopy: SRS is a highly sensitive, high-speed imaging technique that can detect the weak Raman signal from alkyne tags with high resolution. nih.gov By incorporating this compound into bioactive molecules, researchers could monitor their metabolic incorporation into DNA, proteins, or lipids in real-time.

Solvatochromic Probes: The precise frequency of the alkyne's C≡C stretch in Raman spectra is sensitive to its local microenvironment, including polarity and hydrogen bonding. nih.gov This solvatochromic effect means that derivatives of this compound could be designed as sensors to report on specific biochemical environments within a cell, such as the interior of a protein. acs.orgresearchgate.net

TechniquePrinciplePotential Application for this compound Derivatives
ATRI Detection of the unique C≡C Raman signal in a biologically silent spectral window. springernature.comTracking the distribution and uptake of a novel drug candidate within live cells.
SRS Microscopy Nonlinear optical technique that amplifies the Raman signal for rapid imaging. nih.govVisualizing the real-time incorporation of a metabolic precursor into cellular macromolecules.
Solvatochromic Probing Shift in the C≡C vibrational frequency based on the local chemical environment. nih.govDesigning a probe that changes its Raman "color" upon binding to a specific protein target.

Integration with Artificial Intelligence for Synthesis Planning and Prediction

Retrosynthesis Planning: AI-driven retrosynthesis tools, trained on vast databases of chemical reactions, can propose novel and efficient synthetic routes to this compound and its derivatives. chemcopilot.comarxiv.org These platforms can identify pathways that a human chemist might overlook, optimizing for cost, yield, and sustainability. jelsciences.comnih.gov

Reactivity and Site-Selectivity Prediction: ML models, particularly graph-convolutional neural networks, can predict the most likely site of reactivity for a given reaction. rsc.orgchemrxiv.org For a molecule with multiple reactive sites like this compound, such tools could predict whether a given reagent will react at the amine, the alkyne, or a specific C-H bond on the aromatic ring, accelerating the discovery of new reactivity modes. nih.gov

Property Prediction and de novo Design: AI can be used to predict the physicochemical, pharmacological, and material properties of virtual derivatives of this compound. This allows for the in silico screening of vast chemical spaces to identify candidates with desired characteristics (e.g., high binding affinity to a drug target or a specific bandgap for a polymer) before committing to their synthesis, dramatically accelerating the design-make-test-analyze cycle in both drug and materials discovery. rsc.orgacs.org

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 2-Ethynyl-4-methylaniline in academic research?

Answer:
A viable synthetic approach involves the Sonogashira cross-coupling reaction between 4-methyl-2-iodoaniline and terminal alkynes under palladium catalysis. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst.
  • Solvent : THF or DMF at 60–80°C.
  • Base : Triethylamine or diisopropylamine to neutralize HI byproducts.
    Purification typically involves silica gel chromatography with hexane/ethyl acetate gradients (3:1 to 1:1 v/v). Yield optimization requires inert atmosphere conditions (argon/nitrogen) to prevent alkyne oxidation .

Advanced: How should researchers address contradictory results in the catalytic activity of this compound derivatives across different reaction systems?

Answer:
Resolve contradictions through:

  • Systematic parameter screening : Use Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature, catalyst loading).
  • Spectroscopic validation : Compare intermediates via in situ FT-IR or NMR to detect unexpected side reactions.
  • Computational modeling : Perform DFT calculations (B3LYP/6-311++G**) to predict electronic effects of substituents.
  • Statistical analysis : Apply ANOVA to assess significance of observed discrepancies (p < 0.05 threshold). Cross-validate results using multiple characterization techniques (e.g., GC-MS, HPLC) .

Basic: What analytical techniques are essential for characterizing this compound purity and structural integrity?

Answer:
A multi-technique approach is critical:

  • HPLC : C18 column with acetonitrile/water (70:30) mobile phase; retention time comparison against standards.
  • NMR : ¹H/¹³C spectra to confirm aromatic protons (δ 6.5–7.5 ppm) and ethynyl proton (δ ~2.8 ppm). DEPT-135 distinguishes CH₃ groups (δ 2.3 ppm).
  • FT-IR : Alkyne C≡C stretch (~2100 cm⁻¹) and NH₂ stretches (~3400 cm⁻¹).
  • Elemental analysis : Verify CHN ratios (±0.3% tolerance) .

Advanced: What strategies optimize the regioselectivity of electrophilic aromatic substitution in this compound derivatives?

Answer:
Enhance regioselectivity via:

  • Directing group engineering : Utilize the ethynyl group’s electron-withdrawing effect to direct substitution to the para position.
  • Computational guidance : Mulliken charge analysis (Gaussian 16) identifies electron-rich aromatic positions.
  • Low-temperature kinetics : Perform reactions at –20°C to favor thermodynamic control. Monitor with LC-MS for intermediate trapping.
  • Steric modulation : Introduce bulky substituents to block undesired positions .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Storage : Amber vials under argon at –20°C to prevent oxidation and photodegradation .
  • Spill management : Neutralize with dilute HCl (1 M) and adsorb with vermiculite.
  • Fire safety : Use CO₂ or dry chemical extinguishers (flash point extrapolated to ~85°C from analogous anilines) .

Advanced: How can researchers reconcile discrepancies between theoretical predictions and experimental results in the supramolecular assembly of this compound-based coordination polymers?

Answer:

  • Crystal structure prediction (CSP) : Use force-field (COMPASS III) and DFT methods to model packing motifs. Compare with experimental XRD data (e.g., synchrotron sources).
  • Lattice energy analysis : Mercury software quantifies energy differences (>5 kJ/mol suggests polymorphism).
  • In situ PXRD : Track crystallization dynamics to identify kinetic vs. thermodynamic products.
  • Solvent screening : Test 10+ solvents to isolate solvent-dependent polymorphs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.